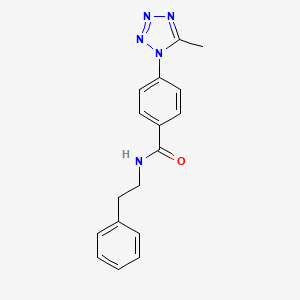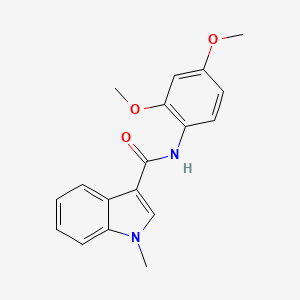
4-(5-methyl-1H-tetrazol-1-yl)-N-(2-phenylethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-methyl-1H-tetrazol-1-yl)-N-(2-phenylethyl)benzamide is a synthetic organic compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-methyl-1H-tetrazol-1-yl)-N-(2-phenylethyl)benzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Attachment of the Benzamide Group: The tetrazole derivative is then reacted with 4-bromobenzoyl chloride in the presence of a base such as triethylamine to form the benzamide linkage.
Introduction of the Phenylethyl Group: Finally, the phenylethyl group is introduced through a nucleophilic substitution reaction using 2-phenylethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the tetrazole ring.
Reduction: Reduction reactions may target the benzamide group, converting it to an amine.
Substitution: The phenylethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Oxidation of the methyl group may yield a carboxylic acid derivative.
Reduction: Reduction of the benzamide group may produce a primary amine.
Substitution: Substitution reactions can lead to various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Tetrazole derivatives are often used as ligands in coordination chemistry and catalysis.
Material Science: These compounds can be used in the synthesis of polymers and other advanced materials.
Biology
Enzyme Inhibition: Some tetrazole derivatives are known to inhibit specific enzymes, making them useful in biochemical research.
Protein Binding: They can also be used to study protein-ligand interactions.
Medicine
Drug Development: Tetrazole derivatives are explored for their potential as therapeutic agents in treating various diseases, including cancer and infectious diseases.
Industry
Agriculture: These compounds can be used in the development of agrochemicals such as herbicides and fungicides.
Pharmaceuticals: They are also used in the synthesis of active pharmaceutical ingredients (APIs).
Wirkmechanismus
The mechanism of action of 4-(5-methyl-1H-tetrazol-1-yl)-N-(2-phenylethyl)benzamide would depend on its specific biological target. Generally, tetrazole derivatives can interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1H-tetrazol-1-yl)benzamide: Lacks the methyl and phenylethyl groups.
4-(5-methyl-1H-tetrazol-1-yl)benzoic acid: Contains a carboxylic acid group instead of the benzamide group.
N-(2-phenylethyl)-4-(1H-tetrazol-1-yl)benzamide: Similar structure but without the methyl group on the tetrazole ring.
Uniqueness
4-(5-methyl-1H-tetrazol-1-yl)-N-(2-phenylethyl)benzamide is unique due to the presence of both the methyl group on the tetrazole ring and the phenylethyl group attached to the benzamide. These structural features may confer specific biological activities and chemical reactivity that distinguish it from other similar compounds.
Eigenschaften
Molekularformel |
C17H17N5O |
|---|---|
Molekulargewicht |
307.35 g/mol |
IUPAC-Name |
4-(5-methyltetrazol-1-yl)-N-(2-phenylethyl)benzamide |
InChI |
InChI=1S/C17H17N5O/c1-13-19-20-21-22(13)16-9-7-15(8-10-16)17(23)18-12-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,18,23) |
InChI-Schlüssel |
WMPQPWVRAQMNRF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=NN1C2=CC=C(C=C2)C(=O)NCCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2'-(2-methylpropyl)-1'-oxo-N-(1,3-thiazol-2-yl)-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B12177627.png)
![4-fluoro-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B12177631.png)
![(5-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B12177635.png)

![3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[(2E)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]propanamide](/img/structure/B12177642.png)
![N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-5,6-dimethyl-2-[(morpholin-4-yl)methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12177650.png)
![N-[(naphthalen-1-yloxy)acetyl]methionine](/img/structure/B12177653.png)
![1,4-Oxathiin-2-carboxamide, 5,6-dihydro-3-phenyl-N-[3-(trifluoromethyl)phenyl]-](/img/structure/B12177666.png)
![(4E)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-(2-methoxyethyl)-5-(4-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12177667.png)
![Methyl 3-{2-[(tert-butoxycarbonyl)amino]ethyl}-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B12177675.png)




